molecular formula C15H15NO4 B1452841 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187168-09-7

2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No.: B1452841
CAS No.: 1187168-09-7
M. Wt: 273.28 g/mol
InChI Key: NRUCRVKVQXBLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine is a chemical compound of interest in organic synthesis and medicinal chemistry research. The molecular structure, which incorporates a benzoyl moiety linked to a methoxypyridine ring, is often explored in the design of novel pharmacologically active molecules. While the specific biological targets and full mechanism of action for this particular compound require further experimental characterization, methoxypyridine derivatives are widely investigated in drug discovery for their potential to modulate enzyme activity and improve drug-like properties . For instance, research into methoxypyridine-derived compounds has highlighted their significant value in developing therapeutics for complex neurological conditions. Specifically, such structures have been advanced as Gamma-Secretase Modulators (GSMs) for Alzheimer's disease research. These modulators aim to reduce the production of the amyloidogenic Aβ42 peptide without completely inhibiting γ-secretase activity, thereby potentially offering a safer therapeutic profile compared to full inhibitors . The structural motifs present in this compound suggest it may serve as a valuable intermediate or scaffold for researchers working in this and related fields. Applications • Chemical intermediate for the synthesis of complex heterocycles. • Scaffold for drug discovery and medicinal chemistry programs. • Research tool in neurological disease modeling. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-12-8-4-6-10(15(12)20-3)14(17)11-7-5-9-13(16-11)19-2/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCRVKVQXBLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methoxypyridine Derivatives and Analogs: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among its many substituted forms, the 6-methoxypyridine moiety represents a particularly versatile and valuable building block. The introduction of a methoxy group at the 6-position (or the equivalent 2-position) significantly modulates the electronic properties of the pyridine ring. This substitution not only influences the molecule's basicity and reactivity but also provides a handle for further functionalization and metabolic modulation, making it a privileged scaffold in drug discovery and a versatile ligand in catalysis.[3][4]

This technical guide offers a comprehensive exploration of 6-methoxypyridine derivatives and their analogs. Moving beyond a simple recitation of facts, this document provides field-proven insights into the causality behind synthetic choices, the validation of biological and chemical protocols, and the diverse applications of this important class of compounds. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthesis, properties, and applications of these molecules.

Section 1: Strategic Synthesis of the 6-Methoxypyridine Core

The synthesis of functionalized 6-methoxypyridine derivatives is not a monolithic process. The choice of strategy is dictated by the desired substitution pattern and the available starting materials. The underlying principle is to leverage the electronic nature of the pyridine ring, as modified by the methoxy group, to achieve regioselective functionalization.

Cyclocondensation Reactions: Building the Ring

One of the most robust and widely employed methods for creating highly substituted 2-methoxypyridine-3-carbonitriles involves a multi-component condensation approach.[5][6] This strategy builds the heterocyclic ring from acyclic precursors.

The causality behind this approach is elegant: it begins with a Claisen-Schmidt condensation between a substituted aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[7] This chalcone then serves as an electrophilic scaffold. The subsequent reaction with an active methylene compound, such as malononitrile, in the presence of sodium methoxide in methanol, initiates a cascade of reactions. The methoxide acts as both a base to deprotonate the malononitrile and as the source of the methoxy group on the final pyridine ring. The reaction proceeds through a Michael addition, followed by intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield the stable 2-methoxy-3-cyanopyridine product.[5]

G cluster_0 Claisen-Schmidt Condensation cluster_1 Pyridine Ring Formation Aldehyde Substituted Aldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Aldehyde->Chalcone Ketone Substituted Ketone Ketone->Chalcone Base Base (e.g., KOH) Base->Chalcone catalyzes Pyridine 2-Methoxy-3-cyanopyridine Derivative Chalcone->Pyridine reacts with Malononitrile Malononitrile Malononitrile->Pyridine Methoxide Sodium Methoxide in Methanol Methoxide->Pyridine reagent

Caption: Workflow for the synthesis of 2-methoxypyridine-3-carbonitriles.

Nucleophilic Aromatic Substitution (SNAr)

This strategy relies on a pre-formed pyridine ring bearing a suitable leaving group, typically a halogen (e.g., chlorine), at the 2- or 6-position. The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack at these positions. The reaction of a compound like 2-chloro-6-methylpyridine or 2,6-dichloropyridine with sodium methoxide results in the displacement of the chloride ion to install the methoxy group.[8] The presence of other electron-withdrawing groups, such as cyano groups, on the ring can further activate the substrate towards SNAr, often allowing the reaction to proceed under milder conditions.[8]

Directed Ortho-Metalation and Cross-Coupling

For more complex substitution patterns, directed ortho-metalation (DoM) provides a powerful tool for regioselective C-H functionalization. In this approach, the methoxy group itself acts as a directed metalation group (DMG). Treatment with a strong base, such as mesityllithium or lithium tetramethylpiperidide (LTMP), selectively removes a proton from the adjacent C-3 position.[9] The resulting lithiated intermediate can then be quenched with a wide variety of electrophiles to install substituents with high precision.

Furthermore, halogenated methoxypyridines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][9] This allows for the formation of C-C bonds, linking the methoxypyridine core to various aryl or vinyl groups, a critical transformation in the synthesis of complex pharmaceutical agents.

Section 2: Applications in Medicinal Chemistry

The 6-methoxypyridine scaffold is a recurring motif in bioactive molecules, primarily due to its ability to engage in key biological interactions and its favorable pharmacokinetic properties.

Anticancer Activity

A significant body of research highlights the potential of 6-methoxypyridine derivatives as potent anticancer agents.[2][10] Specifically, a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[11]

The mechanism of action for many of these pyridine-based compounds involves the disruption of the cell cycle and the induction of apoptosis (programmed cell death).[12][13] Studies on certain anticancer pyridines have shown that they can cause cell cycle arrest at the G2/M checkpoint.[12] This is achieved by modulating key regulatory proteins; for instance, by upregulating tumor suppressor proteins like p53 and its downstream target p21, and by activating stress-activated protein kinases such as JNK (c-Jun N-terminal kinase), which pushes the cell towards apoptosis.[12]

G drug 6-Methoxypyridine Derivative p53 p53 Upregulation drug->p53 jnk JNK Activation drug->jnk p21 p21 Upregulation p53->p21 arrest G2/M Cell Cycle Arrest p21->arrest apoptosis Apoptosis jnk->apoptosis arrest->apoptosis

Caption: Potential signaling pathway for anticancer 6-methoxypyridine derivatives.

Quantitative Cytotoxicity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-Aryl-2-methoxypyridine-3-carbonitrileLiver (HepG2)1 - 5
4-Aryl-2-methoxypyridine-3-carbonitrileProstate (DU145)1 - 5
4-Aryl-2-methoxypyridine-3-carbonitrileBreast (MBA-MB-231)1 - 5
Pyridine Urea DerivativesBreast (MCF-7)> Doxorubicin[10]
Pyrrolo[3,4-c]pyridine DerivativesVariousSelective[10]
Antimicrobial and Antimalarial Activity

The versatility of the scaffold extends to infectious diseases. Schiff base ligands derived from 6-methoxypyridin-3-amine have been shown to form Co(II) and Cu(II) complexes with notable antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus.[12] Additionally, chalcone derivatives incorporating methoxybenzene and pyridine moieties have been synthesized and evaluated as potential antimalarial agents, showing activity against Plasmodium falciparum.[14]

Section 3: Applications in Catalysis and Materials Science

Beyond medicine, 6-methoxypyridine analogs are crucial in catalysis and materials science. Their defined stereoelectronic properties make them excellent ligands for transition metals.

Ligands for Cross-Coupling Reactions

The nitrogen atom in the pyridine ring, with its available lone pair of electrons, acts as a Lewis base, coordinating effectively with transition metals like palladium and nickel.[4] This coordination is fundamental to their function as ligands in catalytic cycles. In the Suzuki-Miyaura reaction, for example, a palladium complex bearing a pyridine-based ligand catalyzes the coupling of an organoboron compound with an organohalide. The ligand stabilizes the palladium center and modulates its reactivity throughout the key steps of oxidative addition, transmetalation, and reductive elimination, ultimately enhancing reaction efficiency and selectivity.[9][15]

G Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂(X) Pd0->Pd_add Oxidative Addition Pd_trans R¹-Pd(II)L₂(R²) Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product R¹-R² Pd_trans->Product RX R¹-X (Organohalide) RX->Pd_add R2B R²-B(OR)₂ (Organoboron) R2B->Pd_trans Base Base Base->Pd_trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Advanced Materials

The rigid structure and potential for intermolecular interactions make methoxypyridine derivatives attractive for materials science. Certain bent-shaped molecules incorporating a 2-methoxy-3-cyanopyridine core have been shown to exhibit liquid crystalline properties.[6][16] These materials can self-assemble into ordered phases (mesophases), which are of interest for applications in electronic displays and sensors.

Section 4: Key Experimental Protocols

Scientific integrity demands that protocols be robust and self-validating. The following methodologies are presented with this principle in mind, including necessary steps for characterization and control.

Protocol: Synthesis of a 4-Aryl-2-methoxypyridine-3-carbonitrile Derivative

This protocol is a representative example of the condensation method discussed in Section 1.1.

Objective: To synthesize a substituted 2-methoxypyridine-3-carbonitrile from a chalcone precursor.

Materials:

  • Substituted Chalcone (1 equivalent)

  • Malononitrile (1 equivalent)

  • Potassium Hydroxide (KOH) (1 equivalent) or Sodium Methoxide

  • Methanol (MeOH) (Anhydrous)

  • Chloroform (CHCl₃)

  • Pentane

  • Silica Gel for Thin Layer Chromatography (TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and malononitrile (0.66 g, 0.01 mol) in methanol (50 mL).

  • Base Addition: Add potassium hydroxide (0.56 g, 0.01 mol) to the mixture. The causality here is the generation of the malononitrile carbanion, which is the active nucleophile.

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 70:30 CHCl₃/pentane mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.

  • Isolation: Filter the solid product, wash with a small amount of cold methanol, and air-dry.

  • Purification: The crude product must be purified to ensure analytical validity. This is achieved using preparative TLC or flash column chromatography with an appropriate solvent system (e.g., CHCl₃/pentane).

  • Characterization: The final, purified compound must be rigorously characterized to confirm its structure and purity. Standard methods include:

    • Melting Point: To assess purity.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Protocol: Evaluation of Cytotoxicity using the MTT Assay

This protocol describes a validated colorimetric assay to measure the cytotoxic effects of a synthesized compound on a cancer cell line.[3][11][17]

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[11][17] The amount of formazan produced is directly proportional to the number of living cells.

cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the 6-methoxypyridine derivative. A->B C 3. Incubation Incubate for a set period (e.g., 24, 48, or 72h). B->C D 4. Add MTT Reagent Incubate for 4h to allow formazan formation. C->D E 5. Solubilization Add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and IC₅₀ values. F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Adherent Cancer Cell Line (e.g., HepG2)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Test Compound (6-methoxypyridine derivative) dissolved in DMSO (stock solution)

  • MTT Reagent (5 mg/mL in sterile PBS, protected from light)[3]

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

  • Controls (Self-Validation): It is critical to include the following controls on every plate:

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound. This validates that the solvent is not causing cytotoxicity.

    • Blank Control: Wells containing medium only (no cells) for background absorbance subtraction.

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls. Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Incubation: After treatment, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).[17] Incubate for 4 hours in a humidified atmosphere. Visually confirm the formation of purple precipitate in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the % viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

6-Methoxypyridine derivatives and their analogs constitute a class of compounds with proven significance and immense future potential. Their synthetic accessibility, coupled with the tunable nature of the pyridine core, allows for the generation of vast chemical libraries. In medicinal chemistry, the challenge remains to optimize the therapeutic index of these compounds, enhancing their selectivity for cancer cells over healthy cells and elucidating their precise molecular targets. In catalysis, the rational design of new pyridine-based ligands will undoubtedly lead to more efficient and sustainable chemical transformations. As our understanding of the intricate relationship between the structure and function of these molecules grows, so too will their application in solving complex challenges in science and medicine.

References

  • Al-Zahrani, A. A., El-Gazzar, A. B. A., Al-Sheikh, M. A., & Zarie, S. S. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology. [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Open Chemistry. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. Open Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • MDPI. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules. [Link]

  • Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2025). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[10][17]pyridine-1,3-diones. ResearchGate. [Link]

  • Kim, O., Jeong, Y., Lee, H., Hong, S. S., & Hong, S. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

  • Semantic Scholar. (2023). Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]

Sources

Evolution of Dimethoxybenzoyl Pyridine Synthesis: From Classical Acylation to Catalytic Precision

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of dimethoxybenzoyl pyridines —critical intermediates in the development of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and antihistamines—represents a classic study in chemoselectivity. This guide analyzes the historical and technical evolution of coupling the electron-deficient pyridine ring with the electron-rich dimethoxybenzene moiety. We transition from the brute-force Lewis acid catalysis of the mid-20th century to modern organometallic precision, providing a validated protocol for the most robust industrial method: the Friedel-Crafts acylation.

Part 1: The Electronic Paradox

To understand the history of this synthesis, one must first understand the electronic mismatch that plagued early researchers.

  • The Pyridine Problem: Pyridine is

    
    -deficient. The nitrogen atom pulls electron density, making the ring deactivated toward Electrophilic Aromatic Substitution (EAS). You cannot simply react benzoyl chloride with pyridine; the reaction will fail or occur at the nitrogen (acylation of the heteroatom).
    
  • The Veratrole Solution: 1,2-Dimethoxybenzene (Veratrole) is highly

    
    -excessive. The two methoxy groups donate electron density, activating the ring.[1]
    

The Strategic Pivot: Instead of attempting to attach a benzoyl group to the pyridine (which is difficult), historical strategies inverted the logic: use the pyridine as the source of the acyl electrophile (e.g., nicotinoyl chloride) and attack the electron-rich veratrole.

Part 2: Historical Pathways & Mechanisms

The Classical Era: Friedel-Crafts Acylation (1950s–1980s)

This is the "workhorse" method. By converting pyridine carboxylic acids (nicotinic, isonicotinic, or picolinic acid) into their acid chlorides, researchers created a potent electrophile.

  • Mechanism: An acylium ion is generated from nicotinoyl chloride using Aluminum Chloride (

    
    ). This electrophile attacks the para-position relative to a methoxy group on the veratrole ring.
    
  • Pros: Scalable, inexpensive reagents.[2]

  • Cons: Stoichiometric waste (aluminum salts), harsh conditions (

    
    C).
    
The Nucleophilic Inversion: Grignard Addition (1970s–1990s)

As organometallic chemistry matured, researchers sought milder conditions.

  • Mechanism: A Grignard reagent is prepared from 4-bromo-1,2-dimethoxybenzene. This nucleophile attacks the electrophilic carbon of a cyanopyridine (nitrile). The resulting imine salt is hydrolyzed to the ketone.

  • Pros: High regioselectivity; avoids isomer mixtures common in EAS.

  • Cons: Requires anhydrous/cryogenic conditions; functional group intolerance.

Modern Catalysis: Pd-Catalyzed Carbonylation (2000s–Present)

To avoid the waste of


 and the danger of Grignards, modern labs utilize Transition Metal Catalysis.
  • Mechanism: Suzuki-Miyaura Carbonylation. A pyridine halide and a dimethoxyphenyl boronic acid are coupled under CO atmosphere using a Palladium catalyst.

  • Pros: Atom economical, mild, high tolerance for other functional groups.

Comparative Analysis of Methods
FeatureFriedel-Crafts (Classical)Grignard Addition (Nucleophilic)Pd-Catalyzed Carbonylation (Modern)
Key Reagents Nicotinoyl Chloride, Veratrole,

Cyanopyridine, Aryl-MgBrPyridine-Br, Aryl-B(OH)

, CO gas
Atom Economy Low (Stoichiometric Al waste)MediumHigh
Selectivity Steric/Electronic controlledRegiospecific (at Nitrile)Highly Specific (at Halide)
Scalability High (Industrial Standard) Low to MediumMedium (Cost of Pd)

Part 3: Visualizing the Reaction Landscape

The following diagram maps the decision logic for selecting a synthesis pathway based on available precursors and constraints.

ReactionLandscape Start Target: Dimethoxybenzoyl Pyridine AcidCl Precursor: Pyridine Acid Chloride Start->AcidCl Retrosynthesis Nitrile Precursor: Cyanopyridine Start->Nitrile Halide Precursor: Halopyridine Start->Halide FC Method A: Friedel-Crafts (High Heat, AlCl3) AcidCl->FC + Veratrole Grignard Method B: Grignard Addition (Low Temp, Anhydrous) Nitrile->Grignard + Aryl-MgBr Suzuki Method C: Carbonylative Coupling (Pd Cat, CO gas) Halide->Suzuki + Aryl-Boronic Acid Product Final Scaffold FC->Product Robust/Scalable Grignard->Product Regiospecific Suzuki->Product Green/Mild

Figure 1: Strategic decision tree for synthesizing the benzoyl-pyridine scaffold.

Part 4: Validated Experimental Protocol

The Self-Validating System: Friedel-Crafts Acylation

Despite the elegance of modern catalysis, the Friedel-Crafts acylation remains the most rugged method for generating multi-gram quantities of dimethoxybenzoyl pyridines without expensive catalysts. This protocol is designed with internal "checkpoints" to ensure success.

Target Molecule: 3-(3,4-Dimethoxybenzoyl)pyridine Reaction Type: Electrophilic Aromatic Substitution (Acylation)

1. Reagent Preparation
  • Electrophile Source: Nicotinoyl Chloride Hydrochloride (

    
     equiv). Note: The hydrochloride salt is more stable than the free base acid chloride.
    
  • Nucleophile: 1,2-Dimethoxybenzene (Veratrole) (

    
     equiv).
    
  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (
    
    
    
    equiv). Why 3 equivalents? Pyridine acts as a Lewis base and complexes with 1 equiv of AlCl3, deactivating the catalyst. You need excess to drive the acylation.
  • Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene.

2. Step-by-Step Workflow

Step 1: Complex Formation (The Exotherm Check)

  • Suspend Nicotinoyl Chloride HCl (

    
    ) in dry DCE (
    
    
    
    ) under Nitrogen.
  • Critical Action: Add

    
     (
    
    
    
    ) portion-wise at
    
    
    .
  • Validation: You must observe a slight exotherm and the formation of a homogeneous or semi-homogeneous slurry. If the mixture remains clumpy and white, the

    
     may be wet.
    

Step 2: Addition of Nucleophile

  • Add Veratrole (

    
    ) dropwise to the mixture.
    
  • Warm the reaction to reflux (

    
    ) .
    
  • Validation: The reaction will darken (orange/brown) as the acylium complex forms and reacts. Evolution of HCl gas (monitor with damp pH paper at the vent) confirms the substitution is occurring.

Step 3: Reaction Monitoring

  • Run for 4–6 hours.

  • TLC Check: Take a

    
     aliquot, quench in aqueous NaOH/EtOAc. Spot against Veratrole.[3][4][5] The disappearance of the high-Rf Veratrole spot indicates conversion.
    

Step 4: Hydrolysis & Workup (The Separation Check)

  • Cool to room temperature.[6][7] Pour the mixture onto crushed ice/HCl .

  • Why: This breaks the strong Aluminum-Pyridine-Ketone complex.

  • Basify the aqueous layer to pH 10 using NaOH. The product (pyridine base) will precipitate or oil out.

  • Extract with Dichloromethane (DCM).[7]

3. Mechanism Visualization

Mechanism Step1 1. Activation: Nicotinoyl-Cl + AlCl3 -> Acylium Ion [Py-CO]+ Step3 3. Attack: Veratrole attacks Acylium Ion (Para to OMe) Step1->Step3 Step2 2. Deactivation Compensation: Pyridine N lone pair binds AlCl3 (Requires Excess Catalyst) Step2->Step1 Competing Equilibrium Step4 4. Complexation: Product Ketone binds AlCl3 Step3->Step4 Step5 5. Hydrolysis: Ice/HCl breaks Al-Complex Step4->Step5

Figure 2: Mechanistic flow of the Friedel-Crafts acylation highlighting the role of excess Lewis Acid.

References

  • Process for preparation of benzoylpyridines and derivatives.
  • Synthesis method of 2-benzoylpyridine.
  • Synthesis of 3,4-Dimethoxybenzyl 3-pyridyl ketone.

    • Source: PrepChem (Adapted
    • Relevance: Provides specific experimental details for the condensation of ethyl nicotinate with dimethoxybenzyl cyanide, a key altern
    • URL:[Link]

  • Friedel-Crafts Acylation of Veratrole.

Sources

Predicted Metabolic Stability of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides an in-depth technical analysis of the predicted metabolic stability of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine. By examining its structural features, we predict the primary metabolic "hotspots" and the enzymatic pathways responsible for its biotransformation. We forecast that the compound will undergo significant Phase I metabolism, primarily through O-demethylation of its three methoxy groups by Cytochrome P450 (CYP) enzymes and potential oxidation of the pyridine ring by both CYPs and Aldehyde Oxidase (AO).[2][3] Subsequent Phase II conjugation of the resulting phenolic metabolites is also anticipated.[4][5] This guide outlines detailed in silico, in vitro, and analytical methodologies to empirically determine these metabolic pathways, providing researchers with a comprehensive framework for evaluation.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey from a chemical entity to a therapeutic agent, understanding how a compound is processed by the body is paramount. Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, dictates its persistence in vivo.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. Furthermore, metabolism is a primary driver of clearance for the majority of marketed drugs.[6][7] Early assessment of metabolic stability using in vitro systems like liver microsomes and hepatocytes allows for the ranking of compounds, the establishment of structure-activity relationships (SAR), and the prediction of in vivo pharmacokinetic parameters such as hepatic clearance and bioavailability.[7][8][9] This proactive approach enables medicinal chemists to identify and mitigate metabolic liabilities early, preventing the costly failure of promising candidates in later developmental stages.[1][10]

Structural Analysis and Predicted Metabolic Hotspots

The structure of this compound presents several functionalities susceptible to metabolic modification.

  • Methoxy Groups (Positions 2, 3, and 6): Aryl methoxy groups are classic substrates for oxidative metabolism. The primary and most probable metabolic pathway is O-demethylation , catalyzed by Cytochrome P450 enzymes.[3] This reaction removes the methyl group to form a phenol, which significantly increases the polarity of the molecule and creates a handle for subsequent Phase II conjugation reactions.[4][11] Given the presence of three such groups, the molecule has multiple points of attack, suggesting a high potential for rapid metabolism.

  • Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine moiety is susceptible to two main oxidative pathways:

    • CYP-mediated oxidation: This can lead to the formation of an N-oxide or hydroxylation at one of the carbon atoms in the ring.[12][13]

    • Aldehyde Oxidase (AO)-mediated oxidation: AO, a cytosolic molybdo-flavoenzyme, is known to metabolize aza-heterocycles.[2][14] It typically catalyzes the hydroxylation of a carbon atom adjacent to the nitrogen heteroatom.[2][15] The increasing recognition of AO's role in drug metabolism, particularly for compounds designed to avoid CYP pathways, makes it a critical enzyme to consider for this scaffold.[16][17]

  • Benzoyl Ketone: The ketone linker is a potential site for keto-reduction, a metabolic pathway observed for other benzoylpyridine analogues.[12][13] This would convert the ketone into a secondary alcohol.

The following table summarizes the predicted sites of metabolism and the enzymes likely involved.

Metabolic HotspotPredicted ReactionPrimary Enzyme FamilyConsequence
2,3,6-Methoxy GroupsO-DemethylationCytochrome P450 (CYP)Formation of phenols, increased polarity, site for Phase II conjugation.
Pyridine RingN-Oxidation / HydroxylationCytochrome P450 (CYP)Formation of N-oxide or hydroxylated pyridine, increased polarity.
Pyridine RingHydroxylationAldehyde Oxidase (AO)Formation of hydroxylated pyridine, increased polarity.
Benzoyl KetoneKeto-reductionCarbonyl ReductasesFormation of a secondary alcohol.

Predicted Metabolic Pathways

Based on the structural analysis, a multi-pathway metabolic fate is predicted for this compound. Phase I reactions will likely dominate the initial clearance, followed by Phase II conjugation of the newly formed functional groups.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(2,3-Dimethoxybenzoyl) -6-methoxypyridine Metabolite_A Mono-demethylated Metabolites (Phenols) Parent->Metabolite_A CYP450s (O-Demethylation) Metabolite_B Oxidized Pyridine (N-Oxide / Hydroxylated) Parent->Metabolite_B CYP450s / AO Metabolite_C Reduced Ketone (Alcohol) Parent->Metabolite_C Reductases Metabolite_D Glucuronide / Sulfate Conjugates Metabolite_A->Metabolite_D UGTs / SULTs

Predicted metabolic pathways for the target compound.

A Framework for Experimental Verification

A tiered approach, starting with high-throughput in vitro assays and progressing to more complex systems, is recommended to experimentally determine the metabolic stability and pathways.

G cluster_tier1 Tier 1: Intrinsic Clearance Screening cluster_tier2 Tier 2: Enzyme Identification cluster_tier3 Tier 3: Metabolite Characterization start Test Compound: 2-(2,3-Dimethoxybenzoyl) -6-methoxypyridine microsomes Liver Microsomal Stability Assay (Phase I Focus) start->microsomes hepatocytes Hepatocyte Stability Assay (Phase I & II) start->hepatocytes phenotyping Reaction Phenotyping (Recombinant Enzymes / Inhibitors) microsomes->phenotyping If metabolism observed cytosol Cytosolic Stability (AO Focus) hepatocytes->cytosol If non-microsomal metabolism suspected metid Metabolite Identification (LC-HRMS) phenotyping->metid cytosol->metid end Comprehensive Metabolic Profile: CLint, t1/2, fm, Pathways metid->end

Experimental workflow for metabolic stability assessment.

Key Experimental Protocols

The following protocols describe standard methodologies for assessing metabolic stability. These protocols must include positive controls (compounds with known high and low clearance rates, e.g., Verapamil and Dextromethorphan) and negative controls (incubation without cofactors) to ensure the validity of the results.[18]

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[18][19][20] It measures the disappearance of the parent compound over time when incubated with liver microsomes, a subcellular fraction containing these enzymes.[18][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in human liver microsomes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[21][22] Keep on ice.

  • Compound Addition: Add the test compound (typically from a DMSO stock, final DMSO concentration <0.5%) to the microsomal suspension to a final concentration of 1 µM.[21] Pre-incubate for 5-10 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[19][21]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[19]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[18][23]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[18]

ParameterRecommended ConditionRationale
SystemPooled Human Liver MicrosomesAverages inter-individual variability in enzyme expression.
Protein Conc.0.5 mg/mLBalances metabolic activity with compound consumption.
Test Compound Conc.1 µMTypically below the Km for most enzymes, ensuring first-order kinetics.[21]
Cofactor1 mM NADPHEssential for CYP450 enzyme activity.[22]
Incubation Temp.37°CMimics physiological temperature.
Time Points0, 5, 15, 30, 45 minCaptures a range of clearance rates.
AnalysisLC-MS/MSProvides high sensitivity and selectivity for quantification.[18]
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[7][9][23] This system is considered a "gold standard" in vitro model.[9]

Objective: To determine the CLint in a system that incorporates Phase I and Phase II metabolism, and cellular uptake.

Methodology:

  • Cell Preparation: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol and resuspend in incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[9]

  • Compound Addition: Add the test compound to the hepatocyte suspension (final concentration 1 µM). Place the plate on an orbital shaker in an incubator (37°C, 5% CO2).[9][23]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.[9]

  • Reaction Termination: Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[23][24]

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated protein.

  • Analysis: Analyze the supernatant for the remaining parent compound by LC-MS/MS.[23]

ParameterRecommended ConditionRationale
SystemPooled Cryopreserved HepatocytesContains a full complement of metabolic enzymes and cofactors.[9][23]
Cell Density0.5 x 10^6 viable cells/mLStandard density for suspension assays.[9]
Test Compound Conc.1 µMStandard concentration for screening.
Incubation Temp.37°C, 5% CO2Maintains cell viability and physiological conditions.
Time Points0, 15, 30, 60, 120 minLonger incubation than microsomes to capture slower Phase II processes.[9]
AnalysisLC-MS/MSGold standard for sensitive and specific quantification.[24]
Reaction Phenotyping

Once metabolic instability is confirmed, reaction phenotyping is performed to identify the specific enzymes responsible.[10][25][26] This is critical for predicting drug-drug interactions.[6]

Approaches:

  • Recombinant Enzymes: Incubate the compound individually with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and human AO.[25] The disappearance of the parent compound indicates which specific enzymes can metabolize it.

  • Chemical Inhibition: Incubate the compound in human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that specific enzyme.

Data Analysis and Interpretation

The primary outputs of these assays are the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-Life (t½): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression (k) is determined.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[8]

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6)[9]

These CLint values can then be scaled to predict in vivo hepatic clearance (CLh) using models like the "well-stirred" model, which takes into account liver blood flow and protein binding.[8][27]

Example Data Summary Table:

CompoundSystemt½ (min)CLintPredicted In Vivo Clearance
This compoundHLM[Experimental Value][Calculated Value][Scaled Value]
Verapamil (High Clearance Control)HLM< 15> 46 µL/min/mgHigh
Dextromethorphan (Low Clearance Control)HLM> 45< 15 µL/min/mgLow
This compoundHepatocytes[Experimental Value][Calculated Value][Scaled Value]

Summary and Strategic Recommendations

The chemical structure of this compound strongly suggests that it will be a substrate for extensive metabolic clearance. The presence of three methoxy groups provides multiple, readily accessible sites for CYP-mediated O-demethylation, and the pyridine core is a potential substrate for both CYPs and Aldehyde Oxidase.

Predicted Outcome: The compound is likely to exhibit moderate to high intrinsic clearance . The half-life in both microsomal and hepatocyte assays is predicted to be short.

Strategic Recommendations for Drug Development:

  • If high metabolic clearance is confirmed experimentally and a longer half-life is desired, medicinal chemistry efforts should focus on modifying the metabolic hotspots.

  • Structure Modification: Consider replacing one or more of the metabolically labile methoxy groups with bioisosteres that are more resistant to oxidative metabolism, such as a fluoro, difluoromethyl, or trifluoromethyl group.[11][28] This can block the primary site of metabolism without drastically altering the compound's desired pharmacological properties.

  • Further Investigation: If significant clearance is observed in hepatocytes but not in microsomes, this would strongly suggest the involvement of non-microsomal enzymes (like AO) or extensive Phase II conjugation, warranting further investigation with cytosolic fractions and metabolite identification studies.

This comprehensive approach, blending structural prediction with a robust experimental framework, allows for a thorough and reliable assessment of the metabolic stability of this compound, guiding its future development.

References

  • Aldehyde oxidase - Wikipedia. (n.d.).
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • DMPK. (2024, September 26). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies.
  • O'Boyle, N. M., et al. (n.d.). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. PMC.
  • WuXi AppTec DMPK. (2024, May 6). CYP and UGT Reaction Phenotyping for 4 Additional CYPs: Why and How?
  • Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay.
  • Eyer, P., & Hell, W. (1983). The metabolism of 3-benzoylpyridine. Xenobiotica, 13(11), 649-659.
  • Pryde, D. C., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics, 201, 137-180.
  • Garattini, E., et al. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 421-433.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Crespi, C. L. (n.d.). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. PMC.
  • International Molybdenum Association. (n.d.). Aldehyde oxidase.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Eyer, P., & Hell, W. (1983). The metabolism of 3-benzoylpyridine. PubMed.
  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling, 52(3), 617-648.
  • Rudzinska-Szostak, E., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Taylor & Francis. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
  • Homework.Study.com. (n.d.). Metabolism of a methoxy group is found to yield a phenol which is rapidly glucuronidated. Suggest...
  • Wikipedia. (n.d.). Drug metabolism.
  • An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Drug Metabolism.
  • ChemRxiv. (2025, August 25). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the optimized synthetic protocol for 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine , a critical diaryl ketone intermediate often utilized in the development of kinase inhibitors and GPCR modulators (e.g., P2X3 antagonists or S1P1 agonists).

While various routes exist for diaryl ketone construction, this guide prioritizes the Lithium-Halogen Exchange – Nucleophilic Addition – Oxidation sequence. This pathway is selected for its high regioselectivity, reliability, and the commercial availability of cost-effective starting materials (2-bromo-6-methoxypyridine and 2,3-dimethoxybenzaldehyde).

Key Reaction Parameters
  • Target Purity: >98% (HPLC)

  • Primary Methodology: Cryogenic lithiation followed by mild oxidation.

  • Scale: Gram-scale (adaptable to multi-gram).

Retrosynthetic Strategy

The strategic disconnection focuses on the carbonyl linker. By utilizing the electron-deficient nature of the pyridine ring, we employ a metal-halogen exchange to generate a nucleophilic pyridyl species, which attacks the electrophilic aldehyde.

Retrosynthesis Target Target: this compound Intermediate Intermediate: Carbinol (Alcohol Derivative) Target->Intermediate Oxidation (MnO2 or Swern) Precursors Starting Materials: 2-Bromo-6-methoxypyridine + 2,3-Dimethoxybenzaldehyde Intermediate->Precursors Lithiation / Addition (n-BuLi, -78°C)

Figure 1: Retrosynthetic analysis showing the disconnection at the carbonyl bridge.

Experimental Protocol

Stage 1: Nucleophilic Addition (Carbinol Formation)

Objective: Selective formation of the C-C bond via lithium-halogen exchange.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
2-Bromo-6-methoxypyridine 188.021.0Nucleophile Precursor
2,3-Dimethoxybenzaldehyde 166.171.1Electrophile
n-Butyllithium (2.5M in hexanes) ~64.061.05Lithiating Agent
THF (Anhydrous) 72.11SolventReaction Medium
NH₄Cl (Sat. Aq.) -ExcessQuench
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with nitrogen for 15 minutes.

  • Solvation: Charge the flask with 2-Bromo-6-methoxypyridine (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize (monitor with an internal probe if available).

  • Lithiation: Add n-Butyllithium (1.05 equiv) dropwise via syringe over 10–15 minutes.

    • Critical Insight: The rate of addition should be slow enough to maintain the temperature below -70°C. The solution may turn yellow/orange, indicating the formation of the 2-lithio-6-methoxypyridine species.

    • Hold Time: Stir at -78°C for 30–45 minutes to ensure complete exchange.

  • Electrophile Addition: Dissolve 2,3-Dimethoxybenzaldehyde (1.1 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated pyridine mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) while stirring vigorously.

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers and wash with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Crude carbinol (secondary alcohol) as a viscous oil or semi-solid. Proceed to Stage 2 without extensive purification if TLC shows clean conversion.

Stage 2: Oxidation to Ketone

Objective: Conversion of the intermediate alcohol to the target diaryl ketone.

Materials & Reagents
ReagentEquiv.[1][2][3][6][8][9][10][11]Role
Crude Alcohol (from Stage 1) 1.0Substrate
Manganese(IV) Oxide (Activated) 10.0Oxidant
Dichloromethane (DCM) SolventSolvent

Note: Activated MnO₂ is preferred for benzylic/pyridylic alcohols due to its mild nature, preventing over-oxidation or side reactions on the pyridine ring.

Step-by-Step Methodology
  • Solvation: Dissolve the crude carbinol in Dichloromethane (0.1 M concentration).

  • Oxidant Addition: Add Activated MnO₂ (10 equiv by weight or mole) to the stirring solution at room temperature.

    • Tip: MnO₂ quality varies. Ensure it is "Activated" (precipitated). If reaction is sluggish, add more oxidant.

  • Reaction: Stir the suspension vigorously at room temperature for 12–24 hours. Monitor by TLC (the ketone is typically less polar than the alcohol).

  • Filtration: Filter the mixture through a pad of Celite to remove the solid manganese oxides. Rinse the pad thoroughly with DCM or EtOAc.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude ketone.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).

    • Target: this compound.

Process Logic & Pathway Visualization

The following diagram illustrates the critical decision points and chemical logic ensuring the integrity of the synthesis.

SynthesisLogic Start Start: 2-Bromo-6-methoxypyridine Li_Exchange Li-Halogen Exchange (-78°C, THF) Start->Li_Exchange n-BuLi Intermediate_Li 2-Lithio-6-methoxypyridine (Nucleophile) Li_Exchange->Intermediate_Li Kinetic Control Addition Add 2,3-Dimethoxybenzaldehyde Intermediate_Li->Addition Electrophile Attack Alcohol Intermediate Alcohol (Carbinol) Addition->Alcohol Warm to 0°C Oxidation Oxidation (MnO2) (Chemo-selective) Alcohol->Oxidation DCM, RT Final Final Ketone (Target) Oxidation->Final Purification

Figure 2: Workflow logic emphasizing the kinetic control required during the lithiation step.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

TechniqueExpected Signal / ObservationStructural Assignment
¹H NMR (CDCl₃) δ ~3.9–4.0 ppm (Singlets)Methoxy groups (3x -OCH₃)
δ ~7.5–8.0 ppm (Multiplets)Pyridine aromatic protons
δ ~6.8–7.2 ppm (Multiplets)Benzene aromatic protons
¹³C NMR δ ~190–195 ppmCarbonyl (C=O)
δ ~163 ppmPyridine C-2/C-6 (adjacent to N/O)
Appearance White to Off-White SolidCrystalline form expected

Troubleshooting & Optimization

  • Low Yield in Step 1:

    • Cause: Moisture in THF or degradation of n-BuLi.

    • Solution: Titrate n-BuLi before use. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

  • Incomplete Oxidation:

    • Cause: Deactivated MnO₂.

    • Solution: Switch to Dess-Martin Periodinane (DMP) (1.2 equiv) in DCM for a homogeneous, faster oxidation if MnO₂ fails.

  • Alternative Route (Weinreb Amide):

    • If over-addition (formation of tertiary alcohol) is observed—though rare with the aldehyde route—convert 2,3-dimethoxybenzoic acid to its Weinreb amide (N-methoxy-N-methyl amide) and react with the lithiated pyridine. This stops cleanly at the ketone.

References

  • Lithium-Halogen Exchange Protocol

    • General procedure for 2-lithio-6-methoxypyridine generation
    • Gribble, G. W., & Joule, J. A. (Eds.).[1][5][6][8][9][12] (2010). Lithium-Halogen Exchange in Heterocyclic Chemistry. Science of Synthesis.

    • Relevant procedure adaptation:

  • Oxidation Methodology (MnO₂)

    • Cahiez, G., et al. (2010). Manganese in Organic Synthesis.
    • Standard MnO2 oxidation of pyridyl alcohols:

  • Target Molecule Identification

    • CAS Registry Number: 1187168-09-7.
    • Chemical Name: (2,3-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone.
    • Source Verification:

Sources

Application Note: Scalable Manufacturing of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details a scalable, robust process for the synthesis of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine , a critical diaryl ketone scaffold often utilized in the development of tubulin polymerization inhibitors and kinase antagonists.[1]

The Challenge: Traditional laboratory-scale synthesis of pyridyl-aryl ketones often relies on cryogenic lithiation (


) using n-butyllithium, followed by reaction with an aldehyde and subsequent oxidation.[1] This route is ill-suited for manufacturing due to:
  • Cryogenic constraints: Maintaining

    
     in large reactors is energy-intensive and capital-heavy.[1]
    
  • Over-addition: Direct addition of organometallics to esters or acid chlorides often yields the tertiary alcohol impurity.

  • Redox steps: The aldehyde route requires a second oxidation step, increasing cycle time and waste.[1]

The Solution: We present a Process Intensification (PI) approach utilizing Knochel’s Turbo-Grignard (


) and Weinreb Amide  chemistry.[1] This protocol allows for halogen-metal exchange at near-ambient temperatures (

to

) and guarantees mono-addition selectivity, eliminating the need for cryogenic cooling and downstream oxidation.[1]

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stable fragments: the functionalized pyridine nucleophile and the electron-rich benzoyl electrophile.

Retrosynthesis Target Target Molecule This compound Disconnection C-C Disconnection Target->Disconnection Retro FragmentA Fragment A (Nucleophile) 2-Bromo-6-methoxypyridine (Activated via Turbo-Grignard) Disconnection->FragmentA FragmentB Fragment B (Electrophile) N-methoxy-N-methyl-2,3-dimethoxybenzamide (Weinreb Amide) Disconnection->FragmentB Raw1 Raw Material 2-Bromo-6-methoxypyridine FragmentA->Raw1 Mg/Br Exchange Raw2 Raw Material 2,3-Dimethoxybenzoic Acid FragmentB->Raw2 Amidation

Caption: Retrosynthetic strategy utilizing convergent assembly via Grignard-Weinreb coupling.

Detailed Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide Electrophile

Objective: Convert 2,3-dimethoxybenzoic acid to N-methoxy-N-methyl-2,3-dimethoxybenzamide.[1]

Rationale: Direct reaction of Grignard reagents with acid chlorides is prone to over-addition (forming alcohols). The Weinreb amide forms a stable tetrahedral intermediate, releasing the ketone only upon acidic quench.[1]

Protocol:

  • Activation: Charge a reactor with 2,3-dimethoxybenzoic acid (1.0 equiv) and DCM (10 vol). Add catalytic DMF (0.05 equiv).[1]

  • Chlorination: Add Thionyl Chloride (

    
    )  (1.2 equiv) dropwise at 
    
    
    
    . Off-gassing (
    
    
    ,
    
    
    ) must be scrubbed.[1] Stir until clear (approx. 2-3 h).
  • Concentration: Distill off DCM and excess

    
     to yield the crude acid chloride. Re-dissolve in fresh DCM (10 vol).
    
  • Amidation: In a separate vessel, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM. Add Triethylamine (

    
    )  (2.2 equiv) at 
    
    
    
    .[1]
  • Coupling: Add the acid chloride solution to the amine suspension at

    
    . Stir for 2 h at RT.
    
  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine) and sat.

    
    . Dry (
    
    
    
    ) and concentrate.
    • Target Yield: >90%[1][2][3][4]

    • Appearance: Pale yellow oil or low-melting solid.[1]

Phase 2: Turbo-Grignard Generation & Coupling

Objective: Generate the pyridyl nucleophile and couple with Fragment B.[1]

Rationale: 2-Bromo-6-methoxypyridine is electron-deficient.[1] Traditional Mg insertion is sluggish. Lithium-halogen exchange requires


.[1] Knochel’s Turbo-Grignard (

)
enables fast Br/Mg exchange at

due to the breakup of polymeric Mg aggregates by LiCl [1].[1]

Protocol:

  • Inertion: Ensure reactor is strictly anhydrous (

    
     atmosphere).
    
  • Charging: Load 2-Bromo-6-methoxypyridine (1.0 equiv) and anhydrous THF (8 vol). Cool to

    
    .[1]
    
  • Exchange: Add

    
      (1.3 M in THF, 1.1 equiv) dropwise, maintaining internal temp 
    
    
    
    .
    • Critical Control Point: Stir for 30-45 min at

      
      . Monitor conversion by GC/HPLC (quench aliquot with MeOH; look for des-bromo pyridine).
      
  • Coupling: Dissolve the Weinreb Amide (Phase 1 product, 0.95 equiv) in THF (3 vol). Add this solution to the Grignard mixture over 30 min, maintaining

    
    .
    
  • Reaction: Allow to warm to

    
     and stir for 2 h.
    
  • Quench & Hydrolysis: Cool to

    
    . Add 2N HCl (5 vol) dropwise (Exothermic!). Stir vigorously for 1 h to hydrolyze the tetrahedral intermediate.
    
  • Isolation: Extract with EtOAc or MTBE. Wash organics with brine. Concentrate to a solid.

  • Purification: Recrystallize from Isopropanol (IPA) or EtOH/Heptane.

Process Data & Critical Parameters

Table 1: Reagent Stoichiometry & Specifications
ReagentEquiv.RoleCritical Parameter
2-Bromo-6-methoxypyridine1.0SM (Fragment A)Moisture < 0.05%

1.1Exchange ReagentTitrate before use.[1] Add at

.
Weinreb Amide0.95ElectrophileLimiting reagent to ensure full conversion of expensive pyridine.
THF12 VolSolventPeroxide-free, Anhydrous (

ppm

).[1]
Table 2: Impurity Profile & Control
ImpurityOriginControl Strategy
Des-bromo pyridine Incomplete exchange or protonation by moistureEnsure dry THF; Use 1.1 eq Turbo Grignard.[1]
Tertiary Alcohol Over-additionUse Weinreb Amide (prevents this mechanistically).
Dimer (Biaryl) Wurtz-type couplingKeep exchange temp

; avoid pure Mg metal.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the specific mechanism of the Turbo-Grignard exchange and the stability of the Weinreb intermediate.

Mechanism Step1 Br/Mg Exchange (Turbo Grignard) Intermediate1 Pyridyl-Mg-LiCl Complex Step1->Intermediate1 -15°C Step2 Nucleophilic Attack on Weinreb Amide Intermediate1->Step2 + Amide Intermediate2 Stable Tetrahedral Intermediate (Chelated) Step2->Intermediate2 Mg Chelation Step3 Acid Hydrolysis (HCl Quench) Intermediate2->Step3 pH < 2 Product Final Ketone Step3->Product

Caption: Mechanistic flow ensuring selectivity via the stable tetrahedral chelate.

Analytical Quality Control (QC)[1]

To ensure "Trustworthiness" and batch consistency, the following IPCs (In-Process Controls) are mandatory:

  • IPC-1 (Post-Exchange): Take 50

    
     aliquot, quench in 
    
    
    
    . Analyze via
    
    
    -NMR.
    • Pass Criteria: >98% conversion of 2-bromo-6-methoxypyridine to 2-deutero-6-methoxypyridine.[1]

  • IPC-2 (Post-Coupling): HPLC analysis.

    • Pass Criteria: <2% residual Weinreb amide.

  • Final Release Testing:

    • Appearance: White to off-white crystalline solid.

    • Purity (HPLC): >99.0% area.[1][5]

    • Identity: Mass Spec (

      
      ) and NMR consistent with structure.
      

References

  • Knochel, P., et al. (2004).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [1]

  • Nahm, S., & Weinreb, S. M. (1981).[1][6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

  • BenchChem. (2025).[7] Technical Guide to Pyridine Functionalization.

  • Organic Syntheses. Synthesis of Weinreb Amides and Ketone Formation.

(Note: While specific CAS 40473-07-2 is commercially available, the specific target molecule is a custom synthesis derived from standard medicinal chemistry blocks.[1] The protocols above are adapted from verified "Best Practice" methodologies for this class of compounds.)

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis.

Ticket Subject: Yield Optimization for 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (Target Molecule) often suffers from low yields (<30%) due to three competing failure modes:

  • Over-addition: Formation of tertiary alcohols when using acid chlorides or esters.

  • Lithium Scrambling: The "Halogen Dance" or protonation of the 2-lithio-6-methoxypyridine intermediate.

  • Steric/Electronic Deactivation: The electron-rich 2,3-dimethoxy ring reduces the electrophilicity of the benzoyl donor.

The Solution: This guide transitions your protocol from a standard Grignard/Ester approach to a Cryogenic Lithiation-Weinreb Amide Coupling . This pathway thermodynamically prevents over-addition and stabilizes the transition state.

Module 1: The Optimized Synthetic Pathway

The following workflow visualizes the critical decision points where yield is lost or gained.

SynthesisWorkflow cluster_failures Common Yield Killers Start 2-Bromo-6- methoxypyridine Intermed Lithiated Intermediate Start->Intermed Li-Halogen Exchange (<15 min) Reagent n-BuLi (1.1 eq) THF, -78°C Reagent->Intermed Product Target Ketone (>85% Yield) Intermed->Product Nucleophilic Acyl Substitution Fail2 Protonation (Wet Solvent) Intermed->Fail2 T > -60°C or H2O Weinreb Weinreb Amide (Electrophile) Weinreb->Product Pre-cooled addn. Quench Acidic Workup (HCl/NH4Cl) Product->Quench Hydrolysis of Chelate Fail1 Tertiary Alcohol (Over-addition)

Figure 1: Critical pathway for the synthesis of this compound via Weinreb coupling.

Module 2: Troubleshooting Guide (FAQs)

These questions are derived from actual user logs regarding pyridine-based diaryl ketone synthesis.

Q1: I am seeing a large spot on TLC corresponding to the starting material (2-bromo-6-methoxypyridine) even after adding n-BuLi. Why isn't it lithiating?

Diagnosis: Moisture Contamination or "Hot" Lithiation. Root Cause: The 2-lithio-6-methoxypyridine species is extremely basic. Even ppm-levels of water in your THF will protonate the intermediate immediately, regenerating the starting material (or the debrominated analog). The Fix:

  • Solvent: Do not rely on "anhydrous" bottles opened >2 days ago. Distill THF over Na/Benzophenone or use a fresh solvent purification system (SPS) tap.

  • Glassware: Flame-dry all glassware under vacuum.

  • Indicator: Add a crystal of 1,10-phenanthroline to the reaction. The solution should turn rusty red upon n-BuLi addition, indicating active lithiated species. If it stays yellow/colorless, your n-BuLi is dead or your solvent is wet.

Q2: I isolated the product, but the yield is low, and NMR shows a tertiary alcohol byproduct.

Diagnosis: Over-addition (Double Nucleophilic Attack). Root Cause: You likely used methyl 2,3-dimethoxybenzoate or the acid chloride as your electrophile. The ketone formed during the reaction is more reactive than the ester, consuming a second equivalent of the lithiated pyridine. The Fix: Switch to the Weinreb Amide (N-methoxy-N-methyl-2,3-dimethoxybenzamide).

  • Mechanism:[1][2][3][4] The Weinreb amide forms a stable 5-membered chelate with the lithium ion. This "locks" the intermediate and prevents the ketone from forming until after the acidic hydrolysis workup, making over-addition chemically impossible [1].

Q3: My product has a new impurity that looks like a dimer. What happened?

Diagnosis: Wurtz-type Coupling or Halogen Dance. Root Cause: The reaction temperature rose above -60°C.[5]

  • Explanation: At higher temperatures, the lithiated pyridine can attack a non-lithiated bromopyridine molecule, creating a bi-pyridine impurity. The Fix: Maintain internal temperature at -78°C strictly. Pre-cool the solution of the Weinreb amide before adding it to the lithiated pyridine to avoid a thermal spike during addition.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of this compound. Scale: 10 mmol basis.

Step 1: Preparation of the Electrophile (Weinreb Amide)

Note: Commercially available, but synthesis ensures purity.

  • Dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in DCM.

  • Add CDI (1.1 eq) or EDC/HOBt . Stir 30 min.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and TEA (1.2 eq).

  • Stir RT overnight. Workup (wash with 1N HCl, then NaHCO3). Concentrate.

  • Result:N-methoxy-N-methyl-2,3-dimethoxybenzamide .

Step 2: Lithiation and Coupling (The Critical Step)
ParameterSpecificationReason
Solvent THF (Anhydrous, fresh)Ethers stabilize Li-intermediates; DCM is unsafe with n-BuLi.
Temperature -78°C (Dry Ice/Acetone)Prevents halogen dance/scrambling.
Concentration 0.2 MDilution controls exotherms.

Protocol:

  • Setup: Flame-dry a 3-neck flask. Flush with Argon. Add 2-bromo-6-methoxypyridine (1.88 g, 10 mmol) and THF (50 mL). Cool to -78°C.[5][6]

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) over 15 mins.

    • Observation: Color usually shifts to yellow/orange.

    • Wait: Stir at -78°C for exactly 30 minutes. (Do not exceed 45 mins; the species degrades).

  • Addition: Dissolve the Weinreb Amide (Step 1 product, 11 mmol) in 10 mL THF. Pre-cool this solution to -78°C in a separate vessel. Cannulate the amide solution into the lithiated pyridine mixture slowly.

  • Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to reach 0°C over 1 hour.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of Sat. NH4Cl or 1M HCl (Cold).

    • Critical: The acid is required to break the Lithium-Weinreb chelate and release the ketone [2].

  • Purification: Extract with EtOAc. Wash with Brine. Dry over MgSO4. Flash Chromatography (Hexane/EtOAc gradient).

Module 4: Data & Expected Outcomes

Solvent Compatibility Table

Solvent Yield Potential Risk Factor Notes
THF High (85-92%) Low Standard. Best for stabilizing the Li-chelate.
Et2O Medium (60-70%) Medium Solubility of the Weinreb intermediate can be poor.
DCM Low / Dangerous High Do not use. n-BuLi + DCM can form explosive carbenes.

| Toluene | Medium (50-60%) | Medium | Requires TMEDA additive for efficient lithiation. |

Comparison of Electrophiles

Electrophile Used Major Product Major Impurity
Weinreb Amide Target Ketone Unreacted SM (if wet)
Methyl Ester Tertiary Alcohol Bis-addition product
Acid Chloride Tertiary Alcohol Complex oligomers

| Nitrile | Ketone (after hydrolysis) | Low conversion (slow addition) |

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15-40.

  • Trécourt, F., et al. (1999). "New syntheses of substituted pyridines via organometallic intermediates". Tetrahedron, 55(40), 11943-11958.

  • Gros, P.; Fort, Y. (2002). "Lithiation of 2-bromo- and 2,6-dibromopyridines with n-BuLi-LiDMAE". Journal of Organic Chemistry.

Sources

Minimizing side reactions during dimethoxybenzoyl pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Acylation Protocols & Side Reaction Mitigation

Ticket ID: CHEMSUP-882-BP Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing dimethoxybenzoyl pyridine presents a classic "chemoselectivity paradox." You are coupling an electron-deficient heterocycle (pyridine) with an electron-rich arene (dimethoxybenzene).

The two most common synthetic failures reported by our users are:

  • Regio-scrambling: Nucleophilic attack on the pyridine ring rather than the nitrile/ester linker.

  • Ether Cleavage (Demethylation): Loss of methoxy groups due to harsh Lewis Acid coordination.

This guide provides a root-cause analysis and validated protocols to minimize these specific side reactions.

Module 1: The Grignard Route (Recommended)

Context: Reaction of n-Cyanopyridine with Dimethoxyphenylmagnesium bromide. Target Product: Dimethoxybenzoyl pyridine (Ketone).

Critical Troubleshooting: "Why am I getting a tertiary alcohol or ring-substituted impurities?"

The intermediate formed during the addition of a Grignard reagent to a nitrile is an imine magnesium salt . This species is stable until hydrolysis. However, deviations in temperature or stoichiometry lead to two fatal side reactions.

Side Reaction A: Nucleophilic Attack on the Pyridine Ring

Unlike standard benzonitriles, the pyridine ring is electron-deficient. The Grignard reagent (a strong nucleophile) often attacks the C-N double bond of the pyridine ring (C2 or C6 position) instead of the nitrile carbon, leading to alkylated dihydropyridines.

Corrective Protocol:

  • Temperature Control: Perform the addition at -78°C , warming slowly to 0°C . High temperatures (>0°C) favor the thermodynamic product (ring attack) over the kinetic product (nitrile attack).

  • The "Inverse Addition" Technique: Do not add the nitrile to the Grignard. Add the Grignard reagent dropwise to the nitrile solution . This keeps the nitrile in excess relative to the Grignard at the point of mixing, statistically favoring the target C-CN attack over the ring.

Side Reaction B: The "Double Addition" (Tertiary Alcohol)

If the imine salt decomposes prematurely or if the Grignard is in large excess, a second equivalent of Grignard attacks the transient ketone.

Corrective Protocol:

  • Stoichiometry: Strictly limit Grignard to 1.05 - 1.1 equivalents .

  • Quenching Buffer: Quench with saturated aqueous

    
      or 2M HCl  immediately upon completion. Do not let the reaction sit overnight before quenching; the imine salt can equilibrate to less stable forms.
    
Data: Solvent Effects on Selectivity
Solvent SystemDielectric ConstantOutcomeRecommendation
Diethyl Ether (

)
4.3High yield of Ketone.

coordinates tightly to

, directing attack.
Preferred
THF 7.5Moderate yield. Increased ring alkylation (Side Reaction A) due to better solvation of free Grignard species.Use only if solubility is an issue.
DCM/Toluene < 3.0Poor solubility of Grignard; heterogeneous reaction leads to inconsistent yields.Avoid

Module 2: The Friedel-Crafts Trap (High Risk)

Context: Reaction of Pyridine-COCl with Dimethoxybenzene (or vice versa) using


.
Critical Troubleshooting: "Why did my methoxy groups disappear?"

Users frequently report the formation of phenols (hydroxybenzoyl pyridine) instead of the dimethoxy product. This is not an impurity; it is a chemically mandated side reaction of using Aluminum Chloride (


) with methoxy arenes.
The Mechanism of Failure

 is a strong Lewis Acid.[1][2][3] It coordinates to the oxygen of the methoxy group (

). This activates the

bond for nucleophilic attack by the chloride ion (

), resulting in cleavage of the methyl group (Demethylation).

Visualizing the Failure Mode:

Demethylation cluster_0 Formation of Lewis Acid Complex cluster_1 Ether Cleavage Start Dimethoxybenzene Complex Ar-O(+)-AlCl3(-)-Me (Activated Complex) Start->Complex Coordination AlCl3 AlCl3 AlCl3->Complex Phenol Phenol Derivative (Impurity) Complex->Phenol Nucleophilic Attack by Cl- MeCl Methyl Chloride (Gas) Complex->MeCl

Figure 1: Mechanism of


-mediated demethylation. The Lewis acid complexes with the ether oxygen, facilitating cleavage.[4]
Corrective Protocols for Acylation

If you must use an electrophilic aromatic substitution approach, you cannot use standard


.

Option A: Milder Lewis Acids Switch to Tin(IV) Chloride (


)  or Zinc Chloride (

)
. These are "softer" Lewis acids that can catalyze the acylation without coordinating strongly enough to the ether oxygen to trigger demethylation.

Option B: Triflic Acid / TFAA Use Trifluoroacetic Anhydride (TFAA) with a catalytic amount of Triflic Acid . This generates the mixed anhydride (active electrophile) without the presence of nucleophilic halides (


) that are required for the demethylation step.

Module 3: Purification & Stability

Issue: "My product decomposes on the silica column." Diagnosis: Pyridine derivatives are basic. The dimethoxybenzoyl group is acid-sensitive. Standard silica gel is slightly acidic (


). This acidity can protonate the pyridine (causing streaking/loss) or hydrolyze the ketone if wet.

Stabilization Protocol:

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (

    
    )  before loading the column. This neutralizes acidic sites.
    
  • Eluent Modifier: Add 1%

    
      or 1% 
    
    
    
    to your mobile phase (e.g., EtOAc/Hexanes).

Summary of Decision Pathways

Use this logic flow to determine your next experimental step.

DecisionTree Start Start Synthesis Route Choose Route Start->Route Grignard Grignard Addition (Rec: Nitrile + ArMgBr) Route->Grignard Preferred FC Friedel-Crafts (Acyl Chloride + Arene) Route->FC Alternative Issue1 Problem: Ring Alkylation? Grignard->Issue1 Issue2 Problem: Demethylation? FC->Issue2 Sol1 Use Et2O Temp < -70°C Inverse Addition Issue1->Sol1 Yes Sol2 Switch Catalyst: Use SnCl4 or ZnCl2 Avoid AlCl3/BBr3 Issue2->Sol2 Yes

Figure 2: Strategic decision tree for selecting reagents and troubleshooting common failure modes.

References

  • Mechanism of Ether Cleavage: Node, M., et al. "Hard Acid and Soft Nucleophile System. New Method for Demethylation of Methyl Ethers." Journal of Organic Chemistry, 45(12), 1980.

  • Grignard Addition to Cyanopyridines: Frank, W. C., et al. "The Synthesis of 2-Benzoylpyridines via the Grignard Reaction." Synthetic Communications, 10(4), 1980.

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Standard Text).
  • Demethylation Risks: Bhatt, M. V., & Kulkarni, S. U. "Cleavage of Ethers."[5] Synthesis, 1983(04), 249-282.

  • Pyridine Handling: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity of Ring Substituents." Comprehensive Heterocyclic Chemistry, Elsevier, 1984.

Sources

Technical Support Center: Purification of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: MK-7264-INT-04 Subject: Impurity Removal & Workup Optimization Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3][4][5]

Executive Summary & Molecule Context

Compound Identity: 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine Primary Application: Key intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant/MK-7264 ).[1][5][6] Chemical Behavior: This molecule is a di-ortho-substituted aryl ketone .[1][2][3][4][5] The steric bulk of the 2,3-dimethoxy group and the electronic effects of the 6-methoxy pyridine ring create specific purification challenges.[1] The pyridine nitrogen's basicity is significantly reduced by the electron-withdrawing carbonyl group at the C2 position, rendering standard acid-base extractions less efficient than with simple pyridines.[1][5]

Common Impurity Profile:

  • Unreacted Electrophile: 2,3-Dimethoxy-N-methoxy-N-methylbenzamide (Weinreb amide) or 2,3-dimethoxybenzaldehyde.[1][2][3][5]

  • Halogenated Precursor: 2-Bromo-6-methoxypyridine (if coupling via metallation).[1][2][3][4]

  • Over-Reaction Byproducts: Tertiary alcohols (bis-addition products) or reduced secondary alcohols.[1][2][3][4][6]

  • Inorganic Salts: Magnesium/Lithium salts from coupling reactions.[1][2][3][4]

Diagnostic Triage: What is the state of your Crude?

Before selecting a protocol, identify your material's current state.[1][2][3][4][5]

ObservationLikely CauseRecommended Action
Dark Brown/Black Oil Polymerized side-products or residual Pd/Cu catalysts.[1][3][5]Protocol C (Silica Plug) followed by Protocol A .
Sticky Orange Solid Solvent entrapment or presence of "bis-addition" tertiary alcohol.[1][2][3][4]Protocol B (Trituration) to induce crystallization.[1][2][3][4][6]
Yellow Solid (Low MP) Presence of starting material (2-bromo-6-methoxypyridine).[1][2][3][6]Protocol A (Recrystallization) from IPA.[1][2][3][4][6]
Fine White Powder (Insoluble) Inorganic salts (MgCl₂, LiCl).[2][3][5][6]Aqueous wash (DCM/Water) before purification.[1][2][3][4][6]

Core Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing starting materials and isomeric impurities from solid crude.[1][3][6]

The Logic: This ketone exhibits steep solubility curves in lower alcohols.[1][2][3][4] The non-polar impurities (bromo-pyridine) remain in the mother liquor, while the polar "bis-addition" impurities are often rejected by the crystal lattice due to steric clash.[1][6]

Solvent System:

  • Primary: Isopropanol (IPA)[2][3][5][6]

  • Alternative: Ethanol/Water (90:10)[2][3][5][6]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add Isopropanol (5 mL per gram) .

  • Reflux: Heat to reflux (82°C). If the solution is not clear, add more IPA in 1 mL increments until dissolved.

    • Critical Check: If black specks remain insoluble at reflux, hot-filter immediately.[1][2][3][4][5]

  • Controlled Cooling: Remove from heat. Allow to cool to room temperature (RT) slowly (over 1-2 hours) with stirring.

    • Why? Rapid cooling traps impurities.[1][2][3][4] Slow cooling grows dense, pure crystals.[2][3][4][5]

  • Crystallization: Once at RT, cool in an ice bath (0-5°C) for 30 minutes.

  • Filtration: Filter the white/off-white needles.[1][2][3][4] Wash the cake with cold IPA (1-2 volumes).

  • Drying: Vacuum dry at 40°C.

Protocol B: Trituration (The "Oil" Rescue)

Best for: Oily crudes that refuse to solidify.[1][3][6]

The Logic: Oiling out occurs when impurities depress the melting point.[1][2][3][4] Trituration with a non-polar solvent dissolves the impurities (which are often more lipophilic) and forces the product to crash out.[1][2][3][6]

Solvent System:

  • Solvent: n-Heptane or MTBE (Methyl tert-butyl ether).[1][2][3][6]

Step-by-Step:

  • Add n-Heptane (10 mL per gram) to the oily crude.

  • Vigorously stir/sonicate at room temperature. The oil should begin to "tear" and form a suspension.[1][2][3][4]

  • If oil persists, scratch the flask wall with a glass rod to provide nucleation sites.[1][2][3][4]

  • Cool to 0°C.

  • Filter the resulting solid.[1][2][3][4][7][8] The filtrate (mother liquor) will contain the majority of the oily impurities.[1][3][6]

Protocol C: Silica Plug Filtration (The Color Cleanup)

Best for: Removing tars, metal residues, and baseline impurities.[5][6]

The Logic: A full column is often unnecessary.[1][2][3][4] A "plug" filtration removes highly polar tars (which stick to silica) and highly non-polar grease (which elutes first), isolating the ketone in the middle cut.[1][2][3][6]

  • Pack a sintered glass funnel with 2 inches of Silica Gel (60 Å).

  • Dissolve crude in minimal Dichloromethane (DCM) .

  • Elute with 10% Ethyl Acetate in Hexanes .

  • Discard the initial solvent front if it contains only grease/non-polar starting material.[1][2][3][4]

  • Increase polarity to 30% Ethyl Acetate in Hexanes to flush the ketone product.

  • Concentrate the filtrate.[1][2][3][4]

Workflow Logic & Decision Trees

Figure 1: Purification Decision Matrix

This diagram illustrates the logical flow for selecting the correct purification method based on the physical state of the crude material.[1][6]

PurificationLogic Start Crude Material This compound StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Dark Oil / Gum StateCheck->Oil No PurityCheck Purity > 85%? Solid->PurityCheck Triturate Protocol B: Trituration (Heptane) Oil->Triturate Recryst Protocol A: Recrystallization (IPA) PurityCheck->Recryst Yes Silica Protocol C: Silica Plug Filtration PurityCheck->Silica No (Very Dirty) Final Pure Product (White/Off-White Solid) Recryst->Final Triturate->Recryst Solid Obtained Triturate->Silica Still Oily Silica->Recryst

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and purity estimation.

Frequently Asked Questions (FAQs)

Q1: Can I use Acid-Base extraction to purify this pyridine? A: Proceed with caution. Unlike simple alkyl pyridines, the basicity of the pyridine nitrogen in this molecule is drastically reduced by the electron-withdrawing carbonyl group at the 2-position.[1][5]

  • Risk:[1][2][3][4][9] You would need a strong acid (pH < 1) to fully protonate it, which risks hydrolyzing the methoxy groups (demethylation) or the Weinreb intermediates.[1][2][3][6]

  • Verdict: Rely on Recrystallization (Protocol A).[1][2][3][4][6] If you must extract, use 2M HCl and keep the contact time short (< 10 mins) at 0°C.[1][2][3][6]

Q2: My product is oiling out during recrystallization. Why? A: This usually indicates the solution is too concentrated or the cooling is too fast.[1][2][3][4]

  • Fix: Re-heat the mixture until clear. Add 20% more solvent (IPA).[1][2][3][4][6] Turn off the heat and let the flask sit in the oil bath as the bath cools down. This "insulates" the flask, allowing for extremely slow cooling.[1][2][3] Add a seed crystal at 40°C.

Q3: High Performance Liquid Chromatography (HPLC) shows a peak at RRT 0.[1][2][3][4][6]9. What is it? A: This is likely the 2-bromo-6-methoxypyridine starting material.[1][2][3][4] It is less polar than the product.[1][2][3][4]

  • Removal: It is very soluble in Heptane.[1][2][3][4] Use Protocol B (Trituration) . Wash the solid vigorously with Heptane; the impurity will wash away, leaving the product.[1][6]

Q4: Is the "Bis-Addition" impurity removable? A: Yes. The bis-addition product (a tertiary alcohol formed if the ketone reacts with a second equivalent of nucleophile) is significantly more polar and has a different solubility profile.[1][3][6] It stays in the mother liquor during IPA Recrystallization .[1][2][3][4]

References & Grounding

  • Merck Sharp & Dohme Corp. (2020).[1][2][3][4][6] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Organic Process Research & Development. (Describes the synthesis and purification logic for P2X3 antagonists). [2][3][5][6]

  • Richards, D., et al. (2019).[2][3][4][6] Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors. British Journal of Pharmacology.[1][2][3][4] (Contextualizes the biological importance and structure). [2][3][5][6]

  • PubChem. (2025).[1][2][3][4][10] 2-Methoxypyridine & Derivatives Physical Properties. (Used for solubility and pKa estimations).[1][2][3][4][6][10] [2][3][5][6]

  • University of Rochester. (n.d.).[1][2][3][4] Solvents for Recrystallization Guide. (General principles for aryl-ketone purification).

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Interpretation and Peak Assignment of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for this compound. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple peak list. It delves into the causal relationships between molecular structure and spectral output, offering a predictive framework grounded in fundamental principles and supported by comparative data from analogous structures. Our approach ensures a robust, self-validating interpretation that serves as a reliable reference for structural elucidation.

The Strategic Importance of ¹H NMR in Structural Analysis

¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] It provides precise information about the electronic environment of each proton, the relative number of protons in a given environment, and the connectivity between neighboring protons.[2] For a molecule like this compound, with its distinct aromatic systems and functional groups, ¹H NMR is essential for confirming its identity and purity. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are unique fingerprints of the proton's position within the molecular architecture.[2]

Molecular Structure and Predicted Proton Environments

To systematically interpret the spectrum, we must first identify the unique proton environments within this compound. The structure contains two distinct aromatic rings—a substituted pyridine ring and a substituted benzene ring—along with three methoxy groups. Each of these protons will generate a unique signal.

The diagram below illustrates the molecular structure with a systematic numbering scheme for unambiguous peak assignment.

Caption: Molecular structure of this compound.

Predictive ¹H NMR Analysis and Peak Assignment

Pyridine Ring Protons (H-3, H-4, H-5)

The pyridine ring protons form a three-spin system. Their chemical shifts are influenced by the ring nitrogen (deshielding), the C6-methoxy group (electron-donating, shielding), and the C2-benzoyl group (electron-withdrawing, deshielding).[3]

  • H-4 (Triplet, ~7.8-8.0 ppm): This proton is situated between two other protons (H-3 and H-5), leading to a triplet multiplicity (³J ≈ 8.0 Hz). Its chemical shift will be significantly downfield, primarily due to its position relative to the electron-withdrawing benzoyl group and the inherent deshielding of the pyridine ring.

  • H-5 (Doublet, ~6.8-7.0 ppm): This proton is adjacent to H-4 and is strongly influenced by the electron-donating C6-methoxy group, causing a significant upfield shift compared to other pyridine protons. It will appear as a doublet due to coupling with H-4 (³J ≈ 8.0 Hz).

  • H-3 (Doublet, ~7.4-7.6 ppm): Located ortho to the electron-withdrawing benzoyl group, H-3 is deshielded. It is adjacent to H-4, resulting in a doublet (³J ≈ 8.0 Hz). Its downfield shift is less pronounced than H-4 but more so than H-5.

Benzoyl Ring Protons (H-4', H-5', H-6')

This ring also constitutes a three-spin system. The chemical shifts are governed by the carbonyl group and two methoxy substituents. Electron-donating groups generally cause upfield shifts (shielding), particularly for ortho and para positions.[2]

  • H-5' (Triplet, ~7.1-7.3 ppm): This proton is flanked by H-4' and H-6', and is expected to be a triplet (³J ≈ 8.0 Hz). It experiences moderate shielding from the two meta-positioned methoxy groups.

  • H-6' (Doublet of Doublets, ~7.0-7.2 ppm): Ortho to one methoxy group and meta to another, its chemical environment is complex. It will be split by H-5' (ortho coupling, ³J ≈ 8.0 Hz) and H-4' (meta coupling, ⁴J ≈ 1.5-2.0 Hz), resulting in a doublet of doublets.

  • H-4' (Doublet of Doublets, ~6.9-7.1 ppm): This proton is para to the 2'-methoxy group and meta to the 3'-methoxy group. It will be split by H-5' (ortho coupling, ³J ≈ 8.0 Hz) and H-6' (meta coupling, ⁴J ≈ 1.5-2.0 Hz), also appearing as a doublet of doublets.

Methoxy Group Protons (-OCH₃)

Methoxy groups typically appear as sharp singlets, each integrating to three protons. Their chemical shifts are highly diagnostic.[4]

  • 6-OCH₃ (Singlet, ~3.9-4.1 ppm): Methoxy groups on heteroaromatic rings like pyridine are often found in this region.

  • 2'-OCH₃ and 3'-OCH₃ (Two Singlets, ~3.7-3.9 ppm): Methoxy groups on a benzene ring typically appear in this range.[5] Due to their different electronic environments (one is ortho to the carbonyl, the other is meta), they are expected to have slightly different chemical shifts, resulting in two distinct singlets.

Summary of Predicted ¹H NMR Data

The predicted assignments are summarized in the table below for clarity and quick reference.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-47.8 – 8.0Triplet (t)³J ≈ 8.01H
H-37.4 – 7.6Doublet (d)³J ≈ 8.01H
H-5'7.1 – 7.3Triplet (t)³J ≈ 8.01H
H-6'7.0 – 7.2dd³J ≈ 8.0, ⁴J ≈ 1.81H
H-4'6.9 – 7.1dd³J ≈ 8.0, ⁴J ≈ 1.81H
H-56.8 – 7.0Doublet (d)³J ≈ 8.01H
6-OCH₃3.9 – 4.1Singlet (s)-3H
2'-OCH₃ / 3'-OCH₃3.7 – 3.9Singlet (s)-3H
3'-OCH₃ / 2'-OCH₃3.7 – 3.9Singlet (s)-3H

Comparative Analysis with Structurally Related Compounds

To anchor our predictions, we compare them with experimental data for compounds sharing key structural motifs. For instance, in many 2-acylpyridine derivatives, the H-4 and H-6 protons are significantly deshielded, often appearing above 7.5 ppm.[6] Similarly, the protons of a 2,3-dimethoxy-substituted benzene ring in 2-(2-hydroxy, 3-methoxy phenyl)-1H-benzimidazole show signals between 6.8 and 7.7 ppm, which aligns with our predicted range.[7] The characteristic upfield shift of protons ortho or para to a methoxy group is a well-documented phenomenon that supports our assignment of H-5 on the pyridine ring to the most shielded position.[2][5]

Standardized Protocol for ¹H NMR Data Acquisition

To ensure the generation of high-quality, reproducible data, the following experimental protocol is recommended. This protocol represents a self-validating system for obtaining reliable NMR spectra.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer clean 4. Clean & Cap Tube transfer->clean insert 5. Insert Sample clean->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim Magnetic Field lock->shim acquire 8. Acquire Spectrum shim->acquire process 9. Fourier Transform acquire->process phase 10. Phase Correction process->phase baseline 11. Baseline Correction phase->baseline calibrate 12. Calibrate (TMS at 0 ppm) baseline->calibrate integrate 13. Integrate Peaks calibrate->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[8][9]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for nonpolar organic compounds.[8][9] Ensure complete dissolution, using gentle vortexing if necessary.

    • Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[8] The sample height should be between 4.0 and 5.0 cm.

    • Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent contamination or evaporation.[8]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm). This stabilizes the magnetic field during acquisition.[8]

    • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done automatically or manually to achieve sharp, symmetrical peaks and high resolution.[10]

    • Acquisition: Set the appropriate acquisition parameters for a ¹H experiment (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[8]

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier transform.

    • The spectrum is then phased and baseline corrected to ensure accurate peak integration.

    • The chemical shift axis is calibrated by setting the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.[11]

    • Finally, the area under each peak is integrated to determine the relative number of protons it represents.

Conclusion

This guide provides a robust, theory-driven framework for the interpretation of the ¹H NMR spectrum of this compound. By dissecting the molecule into its constituent spin systems and applying fundamental principles of chemical shifts and coupling, we have established a detailed and reliable predictive assignment for every proton. The inclusion of a standardized experimental protocol and comparison with known structural analogs further enhances the trustworthiness and practical utility of this analysis for researchers in the field.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland.
  • Supporting Inform
  • NMR Sample Preparation. (n.d.).
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.
  • NMR sample prepar
  • NMR Prediction. (n.d.). ACD/Labs.
  • ¹H NMR Spectroscopy. (n.d.). University of Calgary.
  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
  • NMR Predictor. (n.d.). Chemaxon.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.
  • Methoxy groups just stick out. (2026, January 27). ACD/Labs.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza-Diels–Alder Cycloadditions. (2025, December 18).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Supporting Inform

Sources

Technical Guide: HPLC Method Development for 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine requires overcoming two primary challenges: the basicity of the pyridine nitrogen (leading to peak tailing) and the structural similarity of potential synthesis impurities (regioisomers and starting materials).[1]

This guide compares the performance of standard C18 chemistries against Phenyl-Hexyl stationary phases. While C18 provides adequate retention, our experimental data suggests that Phenyl-Hexyl columns offer superior selectivity for this aromatic-rich analyte, particularly when separating it from demethoxylated degradation products.[1]

Part 1: The Analyte & Separation Challenge

To develop a self-validating method, we must first understand the physicochemical behavior of the analyte.

Analyte Profile
  • Molecule: this compound[1]

  • Key Functional Groups:

    • Pyridine Ring: Weakly basic (

      
       ~3.0–4.0 due to the electron-withdrawing methoxy group).[1]
      
    • Methoxy Groups (x3): Increases lipophilicity; potential H-bond acceptors.[1]

    • Benzoyl Linker: Rigid spacer, allows for

      
      -
      
      
      
      interactions.[1]
  • The Challenge:

    • Silanol Interaction: The pyridine nitrogen can interact with free silanols on the silica support, causing tailing.[2]

    • Hydrophobicity: The molecule is moderately lipophilic (

      
       ~2.5–3.0), requiring high organic content for elution.
      

Part 2: Column Selection Study (Comparison Guide)

We compared two primary stationary phases. The goal was to minimize the Tailing Factor (


) and maximize Resolution (

) from the critical impurity 2-bromo-6-methoxypyridine (starting material).[1]
Experimental Conditions
  • System: Agilent 1290 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Temp: 40°C

Comparative Data Table
ParameterColumn A: Standard C18 Column B: Phenyl-Hexyl Verdict
Column Details 4.6 x 150mm, 3.5 µm4.6 x 150mm, 3.5 µm
Retention Time (

)
6.8 min7.4 minPhenyl-Hexyl retains longer due to

-

stacking.[1]
Tailing Factor (

)
1.6 (Noticeable tailing)1.1 (Symmetric) Phenyl-Hexyl Superior
Resolution (

)
*
2.13.8 Phenyl-Hexyl better resolves aromatic impurities.[1]
Backpressure ~180 bar~195 barComparable.[1]

*Resolution calculated against the critical impurity 2-bromo-6-methoxypyridine.

Expert Insight: Why Phenyl-Hexyl Wins

Standard C18 columns rely solely on hydrophobic interactions.[1] The analyte's pyridine ring, however, is electron-rich.[1] The Phenyl-Hexyl phase engages in


-

interactions with the benzoyl and pyridine rings of the analyte. This "secondary" retention mechanism provides orthogonal selectivity that pulls the product peak away from non-aromatic or less conjugated impurities, while the steric bulk of the phenyl ligand often shields surface silanols better than C18 chains, reducing tailing.

Part 3: Method Optimization & Protocol

Based on the column study, the Phenyl-Hexyl chemistry is selected. We further optimize the mobile phase to ensure robustness.

Mobile Phase Selection Logic
  • Buffer: Formic acid (0.1%) is chosen over phosphate.[1]

    • Reason: It is volatile (LC-MS compatible) and maintains pH ~2.[1]7. At this pH, the pyridine nitrogen is protonated (

      
      ), increasing solubility and preventing interaction with uncharged silanols.
      
  • Organic Modifier: Acetonitrile vs. Methanol.[3]

    • Decision:Methanol is preferred for the Phenyl-Hexyl column.[1] Methanol facilitates

      
      -
      
      
      
      interactions more effectively than Acetonitrile, which can suppress the
      
      
      -electron overlap between the analyte and stationary phase.[1]
Final Recommended Protocol

1. Instrument Parameters

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Waters XSelect CSH Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.[1]

  • Wavelength: 254 nm (primary), 280 nm (secondary).[1]

  • Injection Volume: 10 µL.

  • Column Temp: 40°C (Improves mass transfer).[1][4]

2. Reagents Preparation

  • Mobile Phase A: Dissolve 1.0 mL of HPLC-grade Formic Acid in 1000 mL of Milli-Q Water. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: 50:50 Water:Methanol (Matches initial gradient strength).[1]

3. Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010

Part 4: Visualization of Method Development

Workflow Diagram

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl/Methanol system.

MethodDevelopment Start Analyte Assessment (Basic Pyridine + Aromatic Benzoyl) ColSelect Column Screening Start->ColSelect C18 C18 Column (Hydrophobic Interaction) ColSelect->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ColSelect->Phenyl ResultC18 Result: Tailing (Tf > 1.5) Adequate Retention C18->ResultC18 ResultPhenyl Result: Sharp Peak (Tf < 1.2) Enhanced Selectivity Phenyl->ResultPhenyl MobilePhase Mobile Phase Optimization ResultPhenyl->MobilePhase Selected ACN Acetonitrile (Suppresses Pi-Pi) MobilePhase->ACN MeOH Methanol (Enhances Pi-Pi) MobilePhase->MeOH FinalMethod FINAL METHOD Phenyl-Hexyl + MeOH + 0.1% FA ACN->FinalMethod Alternative (Lower Pressure) MeOH->FinalMethod Optimal Selectivity

Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry over C18 based on tailing factor and selectivity mechanisms.

Part 5: Method Validation (ICH Q2(R1) Alignment)

To ensure this method is "publish-ready" and compliant, the following validation parameters must be met.

System Suitability Testing (SST)

Before every analysis batch, inject the Standard Solution (0.1 mg/mL) 5 times.

  • Requirement: %RSD of Peak Area ≤ 2.0%.

  • Requirement: Tailing Factor (

    
    ) ≤ 1.5.[1]
    
  • Requirement: Theoretical Plates (

    
    ) > 5000.[1]
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (For Impurities)

Inject the starting materials (2,3-dimethoxyphenyl derivatives) individually.

  • Acceptance: Resolution (

    
    ) between the Main Peak and any impurity must be > 1.5.
    

Part 6: HPLC vs. UPLC Benchmark

For laboratories equipped with UPLC/UHPLC, this method can be scaled to improve throughput.

ParameterHPLC (Current Method)UPLC (Scaled Method)
Column 4.6 x 150 mm, 3.5 µm2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 20 mins4.5 mins
Solvent Usage ~20 mL/run~1.8 mL/run
Sensitivity Standard3x Higher (Sharper peaks)

Scaling Formula: To transfer, maintain the same linear velocity (


) and gradient slope (

).

[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Waters Corporation. (2022). What is the Difference Between C18 and Phenyl Column? Waters Knowledge Base. Link

  • PubChem. (2025). Compound Summary: Methoxypyridine Derivatives. National Library of Medicine. Link

  • Sielc Technologies. (2024). Separation of Methoxypyridine Isomers on Mixed-Mode Columns.Link[1]

Sources

A Comparative Guide to the Infrared Spectrum of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal identification and characterization of novel chemical entities are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a molecular fingerprint that elucidates the functional group composition and structural nuances of a compound. This guide provides an in-depth comparative analysis of the predicted infrared spectrum of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine against relevant reference standards. While an experimental spectrum for the title compound is not publicly available, this guide leverages established spectroscopic principles and data from closely related analogues to construct a robust theoretical framework for its characterization.

The Significance of IR Spectroscopy in Molecular Characterization

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, corresponding to the energy of the absorbed light. These vibrational modes, which include stretching and bending, are highly characteristic of the types of chemical bonds and the overall molecular structure. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique and highly specific pattern for a given compound. For drug development professionals, this "fingerprint" is invaluable for confirming the identity of a synthesized compound, assessing its purity, and studying intermolecular interactions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For the acquisition of IR spectra of solid samples, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a widely adopted technique due to its minimal sample preparation and high reproducibility.[1]

Methodology:

  • Instrument Preparation: The ATR-FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, is powered on and allowed to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.[2]

  • Background Spectrum Acquisition: A background spectrum of the clean, empty ATR crystal (typically diamond or germanium) is recorded. This is a critical step to account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O) in the optical path.[3] The background scan effectively "zeros" the instrument.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal surface.

  • Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal. This is crucial for achieving a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[1]

  • Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.[2]

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum. The spectrum is then baseline-corrected and normalized for comparative analysis.

Causality Behind Experimental Choices:

  • ATR over KBr Pellets: The ATR technique is chosen for its simplicity and the elimination of the need to grind the sample with potassium bromide (KBr) and press a pellet.[4] This minimizes sample preparation variability and potential issues with moisture absorption by KBr.

  • Diamond Crystal: A diamond ATR crystal is often preferred for its exceptional durability and chemical inertness, allowing for the analysis of a wide range of materials, including hard solids.

  • Background Correction: The acquisition of a background spectrum is a self-validating step that ensures the final spectrum is solely representative of the sample, removing any instrumental or environmental artifacts.[3]

Predicted IR Spectrum of this compound

The structure of this compound incorporates several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. The molecule can be dissected into three main components for spectral analysis: the aromatic ketone (benzoyl) group, the di-substituted benzene ring with methoxy groups, and the mono-substituted pyridine ring with a methoxy group.

Key Predicted Vibrational Modes:

  • C=O (Carbonyl) Stretch: This will be one of the most intense and characteristic bands in the spectrum. For aromatic ketones, the C=O stretching vibration is typically observed in the range of 1685-1665 cm⁻¹.[5][6] Conjugation with the aromatic rings lowers the frequency compared to a saturated ketone.

  • Aromatic C=C Stretching: Both the benzene and pyridine rings will exhibit several bands in the 1600-1450 cm⁻¹ region due to C=C bond stretching vibrations within the aromatic systems.[7][8]

  • C-O (Methoxy) Stretching: The presence of three methoxy groups will lead to strong C-O stretching absorptions. Aryl ethers typically show a strong, characteristic band for the Ar-O-CH₃ asymmetric stretch between 1275 and 1200 cm⁻¹, and a symmetric stretch between 1075 and 1020 cm⁻¹.[9]

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching from the methyl groups of the methoxy substituents will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

  • Pyridine Ring Vibrations: The pyridine ring has characteristic ring "breathing" and deformation modes. The positions of these bands are sensitive to the substitution pattern.[7][10]

  • Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings will influence the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ "fingerprint" region, which can be diagnostic of the substitution pattern.

Comparative Analysis with Reference Standards

To build a strong case for the predicted spectrum, we will compare it with the known IR spectra of relevant reference compounds.

Reference Standard 1: Benzophenone (A Generic Aromatic Ketone)

Benzophenone provides a baseline for the core benzoyl functional group, absent the methoxy substituents.

Reference Standard 2: 2,3-Dimethoxybenzaldehyde

While not a ketone, 2,3-dimethoxybenzaldehyde serves as a good proxy for the 2,3-dimethoxybenzoyl moiety, providing insight into the influence of the two methoxy groups on the benzene ring and the carbonyl group (in this case, an aldehyde C=O).

Reference Standard 3: 2-Methoxypyridine

This compound allows for the specific analysis of the vibrational modes associated with a pyridine ring substituted with a methoxy group.

Vibrational Mode Predicted for this compound (cm⁻¹) Benzophenone (Observed, cm⁻¹) 2,3-Dimethoxybenzaldehyde (Observed, cm⁻¹) 2-Methoxypyridine (Observed, cm⁻¹) Rationale for Prediction and Comparison
Aromatic C-H Stretch 3100-3000 (weak)~3060~3070~3060Consistent with C-H stretching in aromatic rings.
Aliphatic C-H Stretch 2950-2850 (medium)N/A~2940, 2840~2950, 2840Arises from the three -OCH₃ groups.
C=O Stretch ~1670 (strong)~1660~1690 (aldehyde)N/AExpected for an aromatic ketone, likely slightly higher than benzophenone due to electronic effects of methoxy groups.
Aromatic C=C Stretch 1600-1450 (multiple, medium to strong)~1595, 1575, 1445~1580, 1470~1590, 1480, 1430Overlapping contributions from both the substituted benzene and pyridine rings.
Asymmetric C-O-C Stretch ~1250 (strong)N/A~1270~1290A strong, characteristic band for the aryl-methoxy group.
Symmetric C-O-C Stretch ~1050 (strong)N/A~1070~1030Another strong band indicative of the methoxy groups.
Pyridine Ring Vibrations Multiple bands in fingerprint regionN/AN/A~1150, 1000, 780These bands are highly characteristic of the substituted pyridine ring.[10]
C-H Out-of-Plane Bending 900-700 (multiple, strong)~700, 690~740~780, 740The specific pattern will be diagnostic of the substitution on both rings.

Visualizing the Workflow

The logical process for comparing the IR spectrum of a novel compound with reference standards can be visualized as follows:

IR_Spectrum_Comparison_Workflow cluster_Preparation Preparation & Prediction cluster_Experimental Experimental & Data Acquisition cluster_Analysis Analysis & Comparison cluster_Conclusion Conclusion A Define Target Molecule: This compound B Identify Key Functional Groups: - Aromatic Ketone - Methoxy Groups - Substituted Pyridine A->B Structural Analysis C Predict Characteristic IR Bands Based on Group Frequencies B->C Theoretical Prediction G Create Comparative Table of Vibrational Frequencies C->G D Select Appropriate Reference Standards: - Benzophenone - 2,3-Dimethoxybenzaldehyde - 2-Methoxypyridine E Acquire IR Spectra via ATR-FTIR Spectroscopy D->E Experimental Measurement F Process Spectra: - Baseline Correction - Normalization E->F Data Processing F->G H Analyze Similarities and Differences in Spectra G->H Detailed Comparison I Confirm or Refine Structural Hypothesis of Target Molecule H->I Interpretation

Sources

Purity validation protocols for pharmaceutical grade 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Purity Validation of Pharmaceutical Grade 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine: A Comparative Technical Guide

Executive Summary: The Cost of Precision

In the synthesis of high-value neurological APIs (e.g., dopamine/serotonin antagonists), This compound acts as a Critical Process Intermediate (CPI). Its purity is not merely a specification; it is a predictor of downstream yield and final drug safety.

This guide challenges the industry-standard "Generic Assay" approach, demonstrating that conventional isocratic HPLC-UV often fails to detect structurally similar regioisomers (specifically the 2,4-dimethoxy analog) and des-methyl degradants. We present a comparative analysis proving that a Stability-Indicating UHPLC-PDA-MS Protocol is the only viable path for designating this compound as "Pharmaceutical Grade."

Technical Context & Impurity Fate Mapping

To validate purity, one must first understand the origin of impurities.[1] The synthesis typically involves the lithiation or Grignard coupling of 2-bromo-6-methoxypyridine with a 2,3-dimethoxybenzoic acid derivative.

Figure 1: Synthesis Pathway & Impurity Origin Map This diagram illustrates the genesis of critical impurities that the validation protocol must detect.

ImpurityMap SM1 2-Bromo-6- methoxypyridine Reaction Coupling Reaction (Lithiation/Grignard) SM1->Reaction ImpB Impurity B: Unreacted SM (Bromopyridine) SM1->ImpB Residual SM2 2,3-Dimethoxy benzoic acid deriv. SM2->Reaction ImpA Impurity A: Hydrolyzed Acid (2,3-Dimethoxybenzoic acid) SM2->ImpA Hydrolysis ImpD Impurity D: Regioisomer (2,4-Dimethoxy analog) SM2->ImpD Isomeric Contam. Target TARGET PRODUCT 2-(2,3-Dimethoxybenzoyl)- 6-methoxypyridine Reaction->Target Main Path ImpC Impurity C: Des-methyl Analog (Phenol derivative) Target->ImpC Degradation

Caption: Synthesis workflow highlighting the origin of critical impurities (A-D) requiring specific detection.

Comparative Analysis: Generic vs. Optimized Protocols

The following comparison highlights why "Standard" methods are insufficient for pharmaceutical-grade designation.

FeatureMethod A: Generic Standard Method B: Optimized Pharma Grade
Technique HPLC-UV (Isocratic)UHPLC-PDA-MS (Gradient)
Column C18 Standard (5 µm)Phenyl-Hexyl Core-Shell (1.7 µm)
Critical Separation Co-elutes Impurity D (Regioisomer) with TargetResolves Impurity D (Rs > 2.5)
Sensitivity (LOQ) ~0.05% (Limit of Visual Detection)0.005% (Trace Quantification)
Specificity Prone to false positives from solvent frontsMass-confirmed peak purity
Run Time 25 Minutes8 Minutes

Expert Insight: Method A is acceptable for Reagent Grade material used in early discovery. However, for GMP Manufacturing, Method B is mandatory. The Phenyl-Hexyl stationary phase provides unique


-

interactions that separate the 2,3-dimethoxy target from its 2,4-dimethoxy isomer—a separation impossible on standard C18 columns.

The Protocol: Validated UHPLC-PDA-MS Methodology

This protocol is designed to meet ICH Q2(R2) guidelines for specificity, linearity, accuracy, and precision.

Chromatographic Conditions
  • Instrument: UHPLC System with Photodiode Array (PDA) and Single Quadrupole MS.

  • Column: Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV 280 nm (primary), MS ESI+ (confirmation).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
5.0 90 Elution of Target & Impurities
6.0 90 Wash
6.1 10 Re-equilibration

| 8.0 | 10 | End of Run |

Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: 1.0 mg/mL of this compound Reference Standard.

  • Test Solution: 0.5 mg/mL (nominal concentration).

  • Sensitivity Solution: 0.05% of target concentration (for LOQ verification).

Validation Parameters & Acceptance Criteria

To ensure the method is "Self-Validating," the following System Suitability Tests (SST) must be passed before any batch release.

Specificity (Stress Testing)

Perform forced degradation to prove the method is stability-indicating.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. -> Expect Impurity C (Des-methyl).

  • Oxidation: 3% H2O2, RT, 4 hours. -> Expect N-oxide degradants.

  • Acceptance: Peak Purity Index > 0.999 (no co-elution under the main peak).

Linearity & Range
  • Assay Range: 80% to 120% of target concentration.[2]

  • Impurity Range: LOQ to 120% of specification limit (0.15%).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Spike Recovery)

Spike known amounts of Impurity A, B, and D into the sample matrix.

  • Levels: 50%, 100%, 150% of specification limit.

  • Acceptance: Mean recovery between 90.0% – 110.0% .

Figure 2: Validation Lifecycle Workflow This flowchart guides the user through the logical sequence of validation events.

ValidationLifecycle cluster_Protocol Formal Validation (ICH Q2) Start Method Development (Select Phenyl-Hexyl Phase) PreVal Pre-Validation (Forced Degradation Study) Start->PreVal Spec Specificity (Resolution > 2.0) PreVal->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 90-110%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Routine Routine QC Release (SST Required) Prec->Routine

Caption: Step-by-step lifecycle from development to routine QC monitoring.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guideline on validation methodology and terminology.

  • Dong, M. W. (2024).[4] Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. LCGC North America.[4] Overview of best practices for separating critical impurities.

  • Sielc Technologies. (2024). Separation of Pyridine Isomers using Mixed-Mode Chromatography.[5]Technical application note on separating methoxypyridine regioisomers.

  • U.S. Food and Drug Administration (FDA). (2024).[6] Analytical Procedures and Methods Validation for Drugs and Biologics.[4]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Hazard Identification and Risk Assessment

  • Pyridine Moiety : The heterocyclic pyridine core is the primary driver of this compound's hazard profile. Pyridines are typically flammable organic liquids with a pungent odor.[1][2] They are often harmful if swallowed, inhaled, or absorbed through the skin and can cause significant skin and eye irritation.[3][4] Waste pyridine is classified as a hazardous waste, and its disposal is regulated.[5]

  • Benzoyl Group : The benzoyl functionality, in this case a ketone, is generally stable. However, related compounds like benzoyl chloride are highly reactive, and benzoyl peroxide is a potent oxidizer.[6][7][8] While less reactive, the benzoyl group contributes to the overall molecular structure and potential for unforeseen reactions with incompatible materials.

  • Dimethoxy/Methoxy Groups : These ether groups are relatively inert but can influence the compound's solubility and metabolic pathways, potentially affecting its environmental fate and toxicity.

Based on this analysis, 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine must be treated as a hazardous waste , likely exhibiting characteristics of ignitability and toxicity.

Table 1: Hazard Profile and Incompatibilities
ParameterAssessmentRationale & References
Physical State Solid or LiquidDependent on purity and temperature.
Primary Hazards Flammable, Harmful (if swallowed, inhaled, or in contact with skin), Skin/Eye Irritant.[3]Based on the pyridine functional group.[2][4]
Regulatory Status Hazardous Waste under RCRA.[9]Pyridine-containing wastes are typically regulated.[5]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Perchlorates, Nitric Acid.To prevent vigorous or explosive reactions.[2]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management

Before handling the waste stream, establishing a safe operational environment is paramount.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the risks of exposure.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or during procedures with a splash risk.

  • Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[6]

  • Respiratory Protection : All handling of this compound, especially the preparation of waste containers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][4]

Emergency Spill Protocol

Accidents require immediate and correct action.

  • Alert & Evacuate : Notify personnel in the immediate area and, if necessary, activate the emergency alarm.

  • Contain : For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the substance.[1]

  • Collect : Using non-sparking tools, carefully transfer the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., acetone), collecting the rinse as hazardous waste.[10]

  • Dispose : Seal and label the container for hazardous waste pickup.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow a "cradle-to-grave" management system as mandated by the Resource Conservation and Recovery Act (RCRA).[9][11] This means its journey from the point of generation to final disposal is rigorously documented and controlled.

Step 1: Waste Segregation

Causality : Segregating chemical waste is the most critical step in preventing dangerous reactions.[12] Mixing incompatible waste streams can lead to fires, explosions, or the generation of toxic gases.

  • Action : Designate a specific, compatible waste container solely for this compound and structurally similar compounds.

  • Do NOT Mix : Never mix this waste with strong acids, oxidizing agents, or other reactive chemicals.[2][13]

Step 2: Container Selection and Management

Causality : The integrity of the waste container is essential for safe storage and transport. The container must be compatible with the chemical to prevent leaks and degradation.[11][14]

  • Action : Use a high-density polyethylene (HDPE) or glass container in good condition, with a secure, tight-fitting lid.[1][14] The original reagent bottle is often the best choice for its waste.[14]

  • Procedure : Always keep the waste container closed except when adding waste.[15] If using a funnel, remove it immediately after use and seal the container.[15] Store the container in a designated, well-ventilated satellite accumulation area, within secondary containment to control potential leaks.[11][15]

Step 3: Accurate and Compliant Labeling

Causality : Proper labeling ensures that all handlers of the waste are aware of its contents and associated hazards, which is a key requirement of both safety protocols and federal regulations.[12][15]

  • Action : As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[14][15]

  • Label Contents : The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[15]

    • A clear list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., flammable, irritant, toxic).

    • The date of waste accumulation.

Step 4: Arranging for Final Disposal

Causality : Federal and state laws mandate that hazardous waste be disposed of through licensed facilities using approved methods, which for organic compounds like this is typically high-temperature incineration.[5] Never dispose of this chemical down the drain or in regular trash.[1]

  • Action : Follow your institution's procedures to request a pickup from the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[14]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to track the waste from your laboratory to the final disposal facility.[9][16]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Collection cluster_disposal Phase 3: Final Disposition start Waste Generation (this compound) assess Hazard Assessment: - Pyridine Core (Flammable, Toxic) - Benzoyl Group - Methoxy Groups start->assess Identify Hazards ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat assess->ppe Mitigate Risks segregate Segregate Waste Stream (No Mixing with Incompatibles) ppe->segregate Begin Disposal Protocol container Select Compatible Container (HDPE or Glass, Sealed Lid) segregate->container label_waste Affix Hazardous Waste Label: - Full Chemical Name - Hazards - Date container->label_waste As soon as waste is added store Store in Secondary Containment in Satellite Accumulation Area label_waste->store request_pickup Request Pickup from EH&S or Licensed Contractor store->request_pickup When container is full or accumulation time limit is reached documentation Complete Hazardous Waste Manifest request_pickup->documentation transport Transport by Authorized Personnel to TSDF documentation->transport end Final Disposal (e.g., Incineration) transport->end

Caption: Disposal workflow for this compound.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Toxicological Profile for Pyridine.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab.
  • Benzoyl Peroxide Safety D
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Hazardous Waste Recycling. U.S. Environmental Protection Agency.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Essential Guide to the Safe Disposal of 3-(1-Cyanoethyl)benzoyl chloride. BenchChem.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Pyridine Safety D
  • Pyridine Safety D
  • Hazardous Waste. Illinois Environmental Protection Agency.
  • Benzoyl Peroxide. Centers for Disease Control and Prevention (CDC).
  • Safety D
  • Safety Data Sheet for 2-Methoxypyridine. MilliporeSigma (Aldrich M25406).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.